N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-2-YL)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-2-YL)amino]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyano group, a cyclopropyl group, and a tetrahydronaphthalenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-2-YL)amino]acetamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Cyano Group: The cyano group can be added via nucleophilic substitution reactions, using reagents such as sodium cyanide or potassium cyanide.
Formation of the Tetrahydronaphthalenyl Group: This group can be synthesized through hydrogenation of naphthalene derivatives under high pressure and temperature conditions.
Coupling Reactions: The final step involves coupling the intermediate compounds through amide bond formation, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient and selective catalysts to improve reaction rates and yields.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-2-YL)amino]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-2-YL)amino]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Materials Science: Exploring its properties for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-2-YL)amino]acetamide involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Receptors: Interacting with specific receptors in biological systems, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Gene Expression Modulation: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-2-YL)amino]acetamide
- **N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-2-YL)amino]propionamide
- **N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-2-YL)amino]butyramide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structural features make it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-19(13-20,16-8-9-16)21-18(23)12-22(2)17-10-7-14-5-3-4-6-15(14)11-17/h3-6,16-17H,7-12H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIVYHWEEZUTSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN(C)C2CCC3=CC=CC=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.